molecular formula C13H10F2O B14756862 4,4'-Difluoro-3'-methoxybiphenyl

4,4'-Difluoro-3'-methoxybiphenyl

Cat. No.: B14756862
M. Wt: 220.21 g/mol
InChI Key: OKBFAAYYLJKTJI-UHFFFAOYSA-N
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Description

4,4’-Difluoro-3’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms are substituted at the 4 and 4’ positions, and a methoxy group is substituted at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Difluoro-3’-methoxybiphenyl involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives. For instance, 4-methoxyphenylboronic acid can be coupled with 4,4’-difluorobromobenzene under mild conditions to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of 4,4’-Difluoro-3’-methoxybiphenyl may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-3’-methoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4,4’-difluoro-3’-methoxybenzaldehyde, while reduction can yield 4,4’-difluoro-3’-methoxybenzyl alcohol.

Scientific Research Applications

4,4’-Difluoro-3’-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3’-methoxybiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.

    3’-Methoxybiphenyl: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

    4,4’-Dichloro-3’-methoxybiphenyl: Substitutes chlorine for fluorine, which can significantly alter its chemical behavior and applications.

Uniqueness

4,4’-Difluoro-3’-methoxybiphenyl is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or materials with unique properties.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)-2-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

OKBFAAYYLJKTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

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